5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is a complex organic compound classified within the pyranochromene family. This compound is notable for its intricate structure and potential biological activities. It is synthesized through various organic reactions, showcasing its utility in both academic and industrial research settings.
The synthesis of 5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one typically involves multi-step organic reactions. One common synthetic route starts with resorcinol reacting with 3-chloropropanoic acid to form an intermediate like 7-hydroxychroman-4-one. This intermediate undergoes cyclization and substitution reactions to yield the final product.
The synthetic process may include:
The molecular formula of 5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is , with a molecular weight of approximately 288.34 g/mol. Its structural representation includes:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C17H20O4 |
Molecular Weight | 288.34 g/mol |
IUPAC Name | 5-methoxy-4,8,8-trimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one |
InChI | InChI=1S/C17H20O4/c1-5... |
InChI Key | IJNJGXQRCYKNJR-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OC)(C)C |
5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one can participate in several types of chemical reactions:
Oxidation: This reaction introduces additional functional groups or modifies existing ones. Common reagents include potassium permanganate or chromium trioxide.
Reduction: Used to reduce double bonds or other reducible groups within the molecule using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves replacing one functional group with another using various halogenating agents or nucleophiles depending on the required substitution pattern.
The specific conditions for these reactions vary:
The mechanism of action for 5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or interfere with cellular signaling pathways that lead to its observed biological effects. Research indicates potential applications in cancer treatment due to its ability to modulate these pathways .
The compound typically appears as a solid at room temperature with distinct melting points depending on purity and crystalline form.
Key chemical properties include:
Research has indicated that the compound exhibits notable stability under standard laboratory conditions but may degrade under extreme pH levels or high temperatures.
5-methoxy-8,8-dimethyl-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one has several scientific applications:
Chemistry: Serves as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.
Medicine: Explored for therapeutic effects particularly in oncology research.
Industry: Utilized in developing new materials and as precursors for various chemical products .
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in both fields.
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.: